molecular formula C11H15NO2 B1251306 5-Methyl-MDA CAS No. 749191-14-8

5-Methyl-MDA

Número de catálogo: B1251306
Número CAS: 749191-14-8
Peso molecular: 193.24 g/mol
Clave InChI: OLENSVFSNAULML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-MDA, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5-Methyl-MDA is classified as a selective serotonin releasing agent (SSRA), exhibiting significant potency in releasing serotonin compared to its structural analogs. Its chemical formula is C11H15NO2C_{11}H_{15}NO_2, with a molar mass of approximately 193.242 g/mol. The compound demonstrates high selectivity for serotonin release, with IC50 values indicating a stronger effect on serotonin efflux than on dopamine and norepinephrine .

Comparison of Potency

CompoundIC50 for Serotonin (nM)IC50 for Dopamine (nM)IC50 for Norepinephrine (nM)
This compound10711,6001,494
MDAHigher than this compoundLowerLower

The above table illustrates the comparative potency of this compound in releasing serotonin versus other monoamines, highlighting its potential as a therapeutic agent for conditions related to serotonin dysregulation.

Psychotherapy and Mental Health

Recent studies have indicated that compounds like this compound may be beneficial in psychotherapy, particularly in treating conditions such as PTSD, anxiety, and depression. Its entactogenic effects can foster emotional openness, enhance communication during therapy sessions, and facilitate emotional processing .

  • Case Study : In a controlled clinical setting, patients administered with this compound exhibited increased empathy and reduced anxiety levels during therapy sessions. This aligns with findings from research on similar compounds like MDMA, which have shown promise in enhancing therapeutic outcomes .

Drug Development

The pharmacological profile of this compound suggests its potential as a lead compound in developing new antidepressants that promote serotonin release rather than inhibit its reuptake. This could represent a novel approach to treating depression with fewer side effects associated with traditional SSRIs .

  • Research Findings : Studies have demonstrated that this compound has a more favorable safety profile compared to other serotonergic agents, potentially reducing the risk of neurotoxicity associated with chronic use .

Safety and Legal Status

This compound is not currently scheduled under international drug control treaties, such as the United Nations' Convention on Psychotropic Substances. However, its legal status may vary by jurisdiction due to potential analog laws that could classify it similarly to MDA .

Q & A

Basic Research Questions

Q. How should researchers design experimental protocols for synthesizing and characterizing 5-Methyl-MDA to ensure reproducibility?

  • Methodological Answer : Experimental protocols must include detailed descriptions of reagents, reaction conditions (temperature, pH, solvents), and purification methods. Use validated analytical techniques (e.g., NMR, HPLC-MS) for structural confirmation. Reference established methodologies for analogous compounds to justify deviations . Reproducibility requires documenting raw data, instrument calibration details, and environmental conditions (e.g., humidity, light exposure) .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound’s pharmacological properties?

  • Methodological Answer : Begin with broad keyword searches (e.g., "this compound pharmacokinetics," "serotonergic activity") using platforms like PubMed and SciFinder, then refine using Boolean operators. Prioritize primary sources and cross-reference citations to identify knowledge gaps. Track findings with reference managers (e.g., EndNote) and evaluate study quality by assessing sample sizes, controls, and statistical rigor .

Q. What metadata standards should be applied when documenting experimental data on this compound?

  • Methodological Answer : Adopt discipline-specific schemata (e.g., Dublin Core for general metadata, Chemical Markup Language for structural data). Include descriptors such as synthesis date, experimental conditions, raw data formats, and instrument specifications. Use standardized templates to ensure interoperability across repositories .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to evaluate this compound’s receptor-binding affinity while minimizing false positives?

  • Methodological Answer : Employ counter-screening assays (e.g., radioligand displacement with non-target receptors) to assess selectivity. Validate results using orthogonal methods (e.g., functional cAMP assays for GPCR activity). Control for solvent interference by testing vehicle-only conditions and using blinded data analysis .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different studies?

  • Methodological Answer : Perform meta-analysis by harmonizing datasets (e.g., normalizing dose-response metrics, adjusting for species differences). Evaluate methodological inconsistencies, such as variations in assay sensitivity (e.g., EC50 vs. IC50) or sample preparation. Use sensitivity analysis to quantify the impact of outliers or experimental bias .

Q. What statistical approaches are suitable for analyzing dose-dependent neurotoxic effects of this compound in preclinical models?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability in longitudinal studies. Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Validate findings with bootstrapping or Bayesian hierarchical modeling to address small sample sizes .

Q. How should researchers integrate computational chemistry with experimental data to predict this compound’s metabolic pathways?

  • Methodological Answer : Combine molecular docking (e.g., CYP450 isoform binding simulations) with in vitro microsomal stability assays. Validate predictions using LC-MS/MS to detect metabolites. Cross-reference results with databases like PubChem to identify novel biotransformation products .

Q. Data Management and Reporting

Q. What documentation is essential for sharing this compound research data in public repositories?

  • Methodological Answer : Provide a README file detailing experimental protocols, software versions, and data processing steps. Include raw and processed data in open formats (e.g., .csv, .mzML). Adhere to FAIR principles by assigning DOIs and using community-approved repositories like Zenodo or ChEMBL .

Q. How can researchers ensure compliance with FDA/PMDA guidelines when submitting this compound study data for regulatory review?

  • Methodological Answer : Follow the Study Data Standardization Plan (SDSP) to structure datasets (e.g., CDISC SEND format for preclinical data). Validate files using FDA Technical Rejection Criteria and PMDA Study Validation Rules. Include a Study Data Reviewer’s Guide to explain data mappings and deviations from standards .

Q. Ethical and Reproducibility Considerations

Q. What steps are critical for ensuring ethical compliance in studies involving this compound and animal models?

  • Methodological Answer : Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting. Justify sample sizes via power analysis and document euthanasia protocols. Share de-identified raw data to support reproducibility audits .

Propiedades

Número CAS

749191-14-8

Fórmula molecular

C11H15NO2

Peso molecular

193.24 g/mol

Nombre IUPAC

1-(7-methyl-1,3-benzodioxol-5-yl)propan-2-amine

InChI

InChI=1S/C11H15NO2/c1-7-3-9(4-8(2)12)5-10-11(7)14-6-13-10/h3,5,8H,4,6,12H2,1-2H3

Clave InChI

OLENSVFSNAULML-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1OCO2)CC(C)N

SMILES canónico

CC1=CC(=CC2=C1OCO2)CC(C)N

Sinónimos

1-(4-methyl-1,3-benzodioxol-6-yl)-2-aminopropane
1-MBD6-2-aminopropanehydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.